1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one (CAS 2320221-64-3) is a synthetic, heterocyclic small molecule with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol. It belongs to the pyrido-piperazinone class, characterized by a piperazin-2-one core that is N-substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a 2-(pyridin-3-yl)acetyl moiety.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2320221-64-3
Cat. No. B2676784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one
CAS2320221-64-3
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H16N4O2/c21-15(10-13-4-3-6-17-11-13)19-8-9-20(16(22)12-19)14-5-1-2-7-18-14/h1-7,11H,8-10,12H2
InChIKeyPAYOGJUEOOBFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one: Chemical Identity and Baseline Characteristics for Sourcing


1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one (CAS 2320221-64-3) is a synthetic, heterocyclic small molecule with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol . It belongs to the pyrido-piperazinone class, characterized by a piperazin-2-one core that is N-substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a 2-(pyridin-3-yl)acetyl moiety. This specific substitution pattern creates a dual-pyridine architecture that is distinct from simpler piperazinone building blocks. The compound is currently listed in chemical vendor catalogs as a research chemical, but no primary peer-reviewed publications, patents, or public bioassay databases report quantitative biological data for this exact structure.

Procurement Risks for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one: Why Close Analogs Are Not Interchangeable


The selection of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one over its closest analogs is driven by its unique 1-(pyridin-2-yl) substitution, a structural feature that distinguishes it from regioisomeric (e.g., 1-(pyridin-3-yl) variants) and core-truncated analogs. In the absence of direct biological data, the rationale for non-substitution is primarily chemical: the pyridin-2-yl group at the N-1 position provides a distinct hydrogen-bond acceptor geometry and electronic profile compared to pyridin-3-yl or pyridin-4-yl regioisomers, which can govern target engagement, metal coordination, and physicochemical properties such as LogP and solubility [1]. Furthermore, replacing the 2-(pyridin-3-yl)acetyl arm with other acyl groups, such as substituted phenylacetyl derivatives, introduces different steric and electronic parameters that preclude their use as drop-in replacements in structure-activity relationship (SAR) studies . Users sourcing this compound for a specific screening campaign or synthetic pathway must verify that the exact substitution pattern is required, as even minor regioisomeric changes can lead to divergent biological or catalytic outcomes.

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one


N-1 Pyridin-2-yl vs. Pyridin-3-yl Regioisomerism: Impact on Predicted Physicochemical Properties

The target compound's 1-(pyridin-2-yl) substitution is predicted to alter key physicochemical properties relative to the 1-(pyridin-3-yl) regioisomer (CAS 2097930-70-4, C16H16N4O2, MW 296.32) . The ortho-nitrogen in the pyridin-2-yl group is sterically less accessible and electronically distinct from the meta-nitrogen in the pyridin-3-yl group, which influences hydrogen-bond acceptor strength and the compound's topological polar surface area (TPSA) and LogP. No direct comparative experimental data for this specific pair exists; this evidence is based on class-level inference from pyridylpiperazine SAR literature, where pyridin-2-yl substitution consistently results in different target binding and metabolic stability profiles compared to pyridin-3-yl or pyridin-4-yl isomers [1]. In a study of pyridylpiperazine-based urease inhibitors, the position of the pyridyl nitrogen was critical for activity, with certain regioisomers showing over 10-fold differences in IC50 [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Dual Pyridine Architecture vs. Mono-Pyridine Core Scaffolds: Enhanced Metal-Coordination and Target-Engagement Potential

Unlike the mono-pyridine core scaffold 4-[2-(pyridin-3-yl)acetyl]piperazin-2-one (CAS 1344111-21-2, MW 219.24), the target compound possesses two pyridine rings at distinct positions—one directly on the piperazinone N-1 and another on the 2-oxoethyl arm at N-4 . This dual-pyridine system creates a multidentate ligand capable of chelating metal ions or engaging protein targets through two independent aromatic nitrogen contacts. In the broader piperazinone field, bis-pyridyl derivatives have been exploited as ligands in metal-organic frameworks and as bidentate pharmacophores in kinase inhibition [1]. The additional pyridin-2-yl group increases molecular weight (+77 Da) and adds an extra hydrogen-bond acceptor, which is expected to enhance binding enthalpy in target-ligand complexes but may reduce ligand efficiency (LE) compared to the simpler mono-pyridine scaffold. No direct comparative binding or activity data are publicly available for this pair; the differentiation is based on structural logic and class-level precedent from bis-pyridyl piperazinone derivatives disclosed in gamma-secretase modulator patents [1].

Coordination Chemistry Fragment-Based Drug Discovery Metal Chelation

Pyridin-3-ylacetyl Arm vs. Substituted Phenylacetyl Analogs: Electronic and Steric Differentiation in the Acyl Substituent

The target compound's 2-(pyridin-3-yl)acetyl substituent distinguishes it from close analogs bearing substituted phenylacetyl groups, such as 4-(2-(2,4-difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2320379-03-9, MW 359.35) and 1-(pyridin-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one (CAS 2320176-36-9, MW 363.34) . The pyridin-3-yl ring introduces a basic nitrogen at the meta-position of the acetyl arm, which is absent in the phenylacetyl analogs. This nitrogen can participate in additional hydrogen-bonding or electrostatic interactions with acidic residues in a protein binding pocket, or it can alter the compound's pKa and solubility profile. In the HIV integrase inhibitor field, pyridin-3-yl acetic acid derivatives have been specifically optimized for magnesium chelation within the integrase active site, a feature not replicated by phenylacetic acid derivatives [1]. While direct comparative data between these specific analogs are lacking, the electronic distinction (σ_m for pyridyl N vs. H ≈ +0.23 Hammett) is well-established and can shift target potency by orders of magnitude in related series.

Structure-Activity Relationship Electrostatic Effects Fragment Replacement

Piperazin-2-one Core vs. Piperazine Core: Conformational and Metabolic Stability Differentiation

The target compound features a piperazin-2-one core, which contains a carbonyl group at the 2-position, distinguishing it from simple piperazine analogs such as 1-acetyl-4-pyridin-3-ylpiperazine (MW 205.26) . The presence of the lactam carbonyl reduces the basicity of the adjacent nitrogen (pKa of protonated piperazin-2-one estimated at ~4-5, vs. ~9-10 for piperazine), thereby decreasing the fraction of positively charged species at physiological pH. This can significantly alter membrane permeability, volume of distribution, and off-target binding to aminergic receptors that typically recognize protonated amines. In factor Xa inhibitor programs, piperazinone-based scaffolds demonstrated improved selectivity over trypsin and thrombin compared to their piperazine counterparts, attributed to the conformational restraint and altered basicity imparted by the carbonyl [1]. No direct head-to-head metabolic stability data between the target compound and its fully reduced piperazine analog are publicly available.

Metabolic Stability Conformational Analysis Drug Design

Recommended Application Scenarios for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one Based on Structural Evidence


Fragment-Based or Structure-Based Drug Discovery Campaigns Targeting Kinases or Metalloenzymes Requiring a Bidentate Pyridine Pharmacophore

The dual-pyridine architecture of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one renders it suitable as a starting fragment or elaborated lead for targets that require two distinct aromatic nitrogen contacts, such as kinase hinge regions, bromodomains, or metalloenzyme active sites (e.g., HIV integrase, carbonic anhydrase, or matrix metalloproteinases). The pyridin-2-yl group at N-1 provides an ortho-nitrogen for hinge-binding in kinases, while the pyridin-3-ylacetyl arm can extend toward a solvent-exposed region or a secondary metal-chelation site, as informed by the ViiV Healthcare pyridin-3-yl acetic acid integrase inhibitor patent family [3]. Users should confirm target compatibility via in silico docking before procurement, given the absence of published target engagement data. [3]

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Requiring a Conformationally Semi-Rigid Ditopic Ligand

The piperazin-2-one core provides a semi-rigid spacer between the pyridin-2-yl and pyridin-3-ylacetyl metal-binding sites, favoring predictable coordination geometries. This compound can serve as a ditopic N-donor ligand for constructing MOFs with Cu(II), Zn(II), or Co(II) nodes, analogous to crystallographically characterized bis(4-pyridylcarbonyl)piperazine systems that share the same molecular formula (C16H16N4O2) [3]. The distinct chemical environments of the two pyridine nitrogens allow for the construction of heterometallic or asymmetric coordination networks, a feature that simpler symmetric ditopic ligands cannot replicate. [3]

Chemical Probe Development for CNS Targets Where Reduced Basicity and Aminergic Off-Target De-Risking Are Critical

For CNS drug discovery programs that require modulation of a central target (e.g., GPCRs, ion channels) while minimizing polypharmacology at aminergic receptors (dopamine, serotonin, adrenergic), the piperazin-2-one core offers a distinct advantage over standard piperazine or piperidine scaffolds. The lactam carbonyl reduces the pKa of the basic nitrogen by approximately 4–5 log units, which is predicted to lower the risk of hERG channel blockade and reduce binding to the numerous aminergic GPCRs that recognize protonated amines. This rationale is supported by factor Xa inhibitor programs where piperazinone-arylsulfonyl derivatives showed superior selectivity indices over trypsin and thrombin compared to their fully saturated analogs [3]. Investigators should treat this compound as an advanced intermediate requiring further functionalization for target engagement. [3]

Structure-Activity Relationship (SAR) Expansion of Pyridin-3-ylacetic Acid-Derived Antiviral Pharmacophores

Building on the established patent literature describing pyridin-3-yl acetic acid derivatives as HIV integrase inhibitors, this compound serves as a conformationally constrained analog where the piperazin-2-one scaffold replaces flexible linker regions [3]. The pyridin-3-ylacetyl moiety is conserved, enabling direct comparison of linker rigidity effects on integrase inhibition. This compound is suitable for incorporation into a focused screening library designed to explore conformational restriction strategies for antiviral lead optimization, provided that the user generates primary data, as no public activity data currently exist for this specific molecule. [3]

Quote Request

Request a Quote for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.